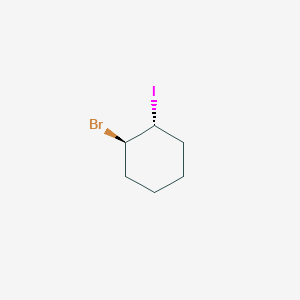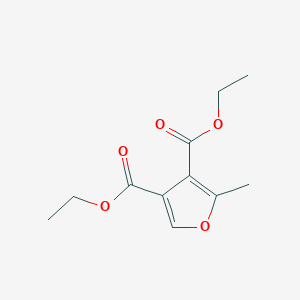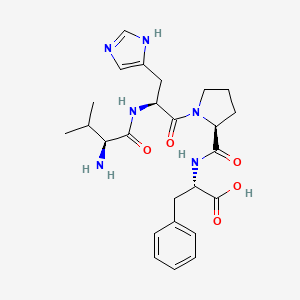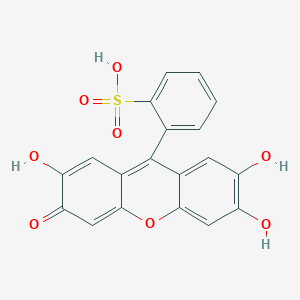
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid is a complex organic compound that belongs to the xanthene dye family. This compound is known for its vibrant color and is commonly used in various applications, including biological staining and as a pH indicator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid typically involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid, such as sulfuric acid. The reaction is carried out under reflux conditions, leading to the formation of the xanthene core structure. Subsequent sulfonation of the xanthene derivative yields the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco forms.
Substitution: Various substituted xanthene derivatives.
Aplicaciones Científicas De Investigación
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties.
Biology: Employed in biological staining to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the manufacturing of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb and emit light. The xanthene core structure allows for efficient fluorescence, making it useful in various imaging techniques. The molecular targets include cellular components that can be visualized under a microscope. The pathways involved in its action include the excitation of electrons to higher energy states, followed by emission of light at specific wavelengths .
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescence properties.
Rhodamine: Known for its use in fluorescence microscopy.
Uniqueness
2-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1-sulfonic acid is unique due to its specific sulfonic acid group, which enhances its solubility in water and its ability to bind to various substrates. This makes it particularly useful in applications where water solubility is crucial .
Propiedades
Número CAS |
36480-50-9 |
|---|---|
Fórmula molecular |
C19H12O8S |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
2-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)benzenesulfonic acid |
InChI |
InChI=1S/C19H12O8S/c20-12-5-10-16(7-14(12)22)27-17-8-15(23)13(21)6-11(17)19(10)9-3-1-2-4-18(9)28(24,25)26/h1-8,20-22H,(H,24,25,26) |
Clave InChI |
SZXFKAVYQJPYAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


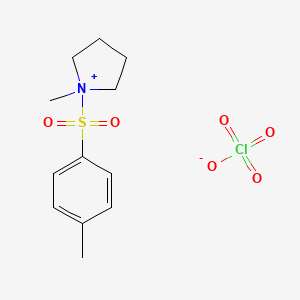
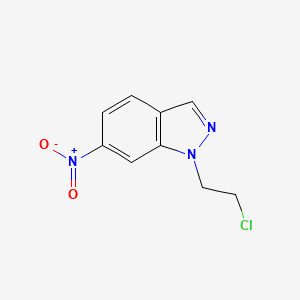
![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)

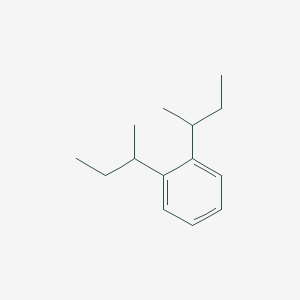
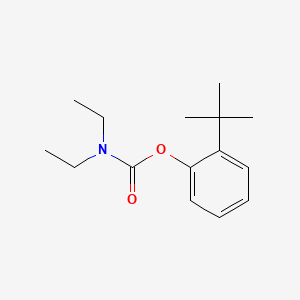
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
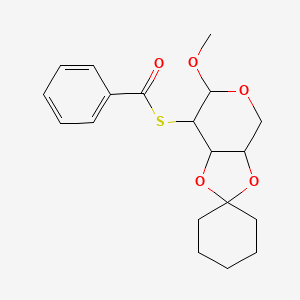
![2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14683390.png)

